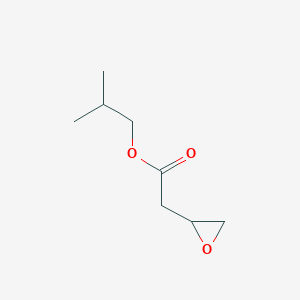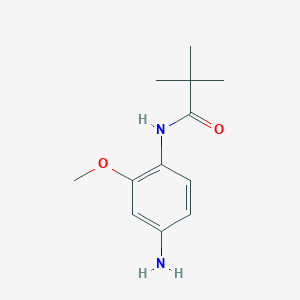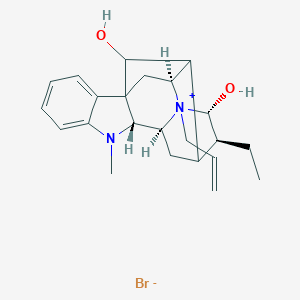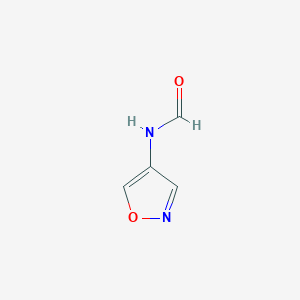
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole
Übersicht
Beschreibung
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole, also known as CMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMOX is a heterocyclic compound that contains both chlorine and methyl groups, making it a useful tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is related to its ability to form adducts with DNA. These adducts can interfere with DNA replication and transcription, leading to cellular damage and potentially cell death. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole can alter the conformation of proteins that interact with DNA, further impacting cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole are largely related to its ability to induce DNA damage. This can lead to a variety of cellular responses, including the activation of DNA repair mechanisms and the induction of apoptosis. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole can alter the conformation of proteins that interact with DNA, potentially impacting various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole in lab experiments is its ability to induce DNA damage in a controlled manner. This can be useful for studying the mechanisms of DNA damage and repair, as well as for investigating the effects of DNA damage on cellular processes. However, one limitation of using 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is its potential toxicity, which can impact the viability of cells in culture.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole in scientific research. One area of interest is the study of the effects of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole on specific cellular processes, such as DNA replication or transcription. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole could be used to investigate the mechanisms of various DNA repair pathways, or to study the effects of DNA damage on specific cellular pathways. Finally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole could be used in the development of new cancer therapies, as it has been shown to induce DNA damage in cancer cells.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been used in a variety of scientific research applications, including the study of DNA damage and repair mechanisms. Specifically, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been shown to induce DNA damage through the formation of adducts, which can then be repaired by various cellular mechanisms. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been used in the study of protein-DNA interactions, as it can bind to DNA and alter the conformation of associated proteins.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZCQPFSIKTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564204 | |
| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole | |
CAS RN |
109544-39-0 | |
| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)




![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)


